(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound is a heterocyclic hybrid molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a piperazine ring substituted with a 6-methoxybenzo[d]thiazol moiety. The 6-methoxybenzothiazol group introduces electron-donating properties and may influence receptor binding affinity. Such structural features are common in central nervous system (CNS) agents and antimicrobial compounds, though specific pharmacological data for this compound remains understudied .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-14-6-7-15-19(12-14)29-21(22-15)24-10-8-23(9-11-24)20(25)18-13-27-16-4-2-3-5-17(16)28-18/h2-7,12,18H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNXUGXXHBFFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This compound incorporates a dihydrobenzo[b][1,4]dioxin moiety and a piperazine ring substituted with a methoxybenzo[d]thiazole group, suggesting diverse interactions with biological targets.
Structural Overview
The structure of the compound can be broken down as follows:
- Dihydrobenzo[b][1,4]dioxin : Known for its presence in various biologically active compounds, this moiety can influence the compound's pharmacological properties.
- Piperazine Ring : This component is often associated with neuroactive compounds and may facilitate binding to various receptors.
- Methoxybenzo[d]thiazole Substituent : This group may enhance the compound's lipophilicity and biological activity through additional interactions.
Biological Activity
Research into the biological activity of this compound is still emerging. However, based on structural analogs and preliminary studies, several potential activities can be hypothesized:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the dioxin moiety may contribute to this activity through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This suggests that our compound could exhibit anti-inflammatory properties.
- Neuropharmacological Properties : The piperazine ring is known for its role in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step organic reactions. Key steps include:
- Formation of Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized from catechol derivatives through cyclization reactions.
- Piperazine Functionalization : The introduction of the piperazine ring can be achieved via nucleophilic substitution methods.
- Methoxybenzo[d]thiazole Attachment : This step may involve coupling reactions to ensure proper orientation and stability of the final product.
Comparison with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Hydroxybenzophenone | Hydroxy group on a benzophenone structure | Antioxidant activity |
| Piperine | Alkaloid from black pepper with a piperidine ring | Anti-inflammatory and analgesic |
| Benzodioxole derivatives | Similar dioxole structure | Anticancer and antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Linkages
- Compound A: (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone () Key Difference: Lacks the 6-methoxybenzothiazol substituent. Impact: Reduced electron-rich character and altered binding profiles compared to the target compound. Piperazine derivatives without aromatic substituents often exhibit weaker receptor affinity but improved metabolic stability .
- Compound B: [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone () Key Difference: Substituted with a quinazolinyl group instead of benzothiazol. This highlights how piperazine-linked aromatic systems can be tailored for specific therapeutic targets .
Heterocyclic Variants in the Aromatic Region
- Compound C: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Key Difference: Replaces benzothiazol with a 1,3,4-oxadiazole-sulfanyl group. The sulfanyl group may enhance antioxidant activity .
- Compound D: 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () Key Difference: Incorporates a nitrothiazole-triazolone system.
Substituent Modifications
- Methoxy vs. Methyl Groups : The 6-methoxy group in the target compound versus 3,4-dimethylphenyl substituents in ’s thiazolo-triazole derivative.
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Target Compound and Analogues
*LogP values estimated using fragment-based methods.
- Receptor Affinity : The target compound’s benzothiazol group may target serotonin or dopamine receptors, similar to benzothiazole-based antipsychotics. In contrast, quinazolinyl derivatives (Compound B) are more likely to inhibit kinases .
- Metabolic Stability : Piperazine-containing compounds generally undergo hepatic N-dealkylation, but the 6-methoxy group in the target compound may slow oxidative metabolism compared to nitro-substituted analogues (Compound D) .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: The synthesis involves coupling a benzo[d]thiazole-piperazine precursor with a 2,3-dihydrobenzo[b][1,4]dioxine carbonyl group. Key steps include:
- Nucleophilic substitution for piperazine-thiazole linkage (reflux in ethanol, 12–24 hours) .
- Carbonyl coupling using carbodiimide-based reagents (e.g., DCC/DMAP) under inert atmosphere .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the dioxane-thiazole region .
- Mass Spectrometry :
- HPLC-PDA :
- Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% required for bioassays) .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors common to benzothiazole-piperazine hybrids (e.g., serotonin 5-HT₆, dopamine D₂) .
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) .
- Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
- Positive/Negative Controls : Include known inhibitors (e.g., donepezil for cholinesterase) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
- Core Modifications :
- Computational Modeling :
- Docking (AutoDock Vina) : Predict interactions with 5-HT₆ receptors (PDB ID: 6WGT) .
- ADMET Prediction (SwissADME) : Optimize logP (target: 2–3) for blood-brain barrier penetration .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Methodological Answer:
- Case Study : Aromatic proton shifts inconsistent with predicted values may indicate:
- Tautomerism : Thiazole ring proton exchange (use variable-temperature NMR) .
- Impurities : Trace solvents (e.g., DMF) mimic peaks; repeat purification .
- MS Anomalies :
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Chemistry :
- Quality Control :
- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FTIR .
- DoE (Design of Experiments) : Statistically optimize parameters (e.g., Taguchi method) .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
Methodological Answer:
- Animal Models :
- Control Groups : Include vehicle control and reference drug (e.g., clozapine for CNS targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
